molecular formula C23H36O5S B12781678 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester CAS No. 73285-92-4

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester

Cat. No.: B12781678
CAS No.: 73285-92-4
M. Wt: 424.6 g/mol
InChI Key: BPNAARDHUSNZPG-BGEQTRSDSA-N
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Description

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps. One common method includes the reaction of cyclohexene with sulfur to form cyclohex-1-enylthio. This intermediate is then reacted with 17,18,19,20-tetranor-pgf2-alpha under specific conditions to yield the desired ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in prostaglandin signaling. This modulation can lead to changes in cellular functions such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simple cyclic alkene that serves as a precursor in the synthesis of various compounds.

    Prostaglandin F2-alpha: A naturally occurring prostaglandin with similar biological activities.

Uniqueness

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

73285-92-4

Molecular Formula

C23H36O5S

Molecular Weight

424.6 g/mol

IUPAC Name

methyl (Z)-7-[(2R)-2-[(E,3R)-4-(cyclohexen-1-ylsulfanyl)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5S/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,7,9,13-14,17,19-22,24-26H,3-6,8,10-12,15-16H2,1H3/b7-2-,14-13+/t17-,19?,20-,21?,22?/m1/s1

InChI Key

BPNAARDHUSNZPG-BGEQTRSDSA-N

Isomeric SMILES

COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](CSC2=CCCCC2)O

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CSC2=CCCCC2)O)O)O

Origin of Product

United States

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